REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:15](=[O:20])[NH:16][CH:17]2[CH2:19][CH2:18]2)=[CH:4][C:5]2[N:9]=[C:8]([C:10]([O:12]C)=[O:11])[NH:7][C:6]=2[CH:14]=1.O.[OH-].[Li+]>O1CCCC1.O>[Cl:1][C:2]1[C:3]([C:15](=[O:20])[NH:16][CH:17]2[CH2:18][CH2:19]2)=[CH:4][C:5]2[N:9]=[C:8]([C:10]([OH:12])=[O:11])[NH:7][C:6]=2[CH:14]=1 |f:1.2.3|
|
Name
|
methyl 6-chloro-5-(cyclopropylcarbamoyl)-1H-benzimidazole-2-carboxylate
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(NC(=N2)C(=O)OC)C1)C(NC1CC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at this temperature for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the tetrahydrofuran under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off with suction
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(NC(=N2)C(=O)O)C1)C(NC1CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |